[(3-Fluoro-benzyl)-methyl-amino]-acetic acid
Overview
Description
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the 3-position, a methyl group attached to the nitrogen atom, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and methylamine.
N-Alkylation: The 3-fluorobenzyl chloride undergoes N-alkylation with methylamine to form [(3-Fluoro-benzyl)-methyl-amino] intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using a suitable carboxylating agent such as carbon dioxide or a carboxylic acid derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Fluoro-benzyl)-methyl-amino]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity to its target, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes or receptors, resulting in modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-benzyl)-methyl-amino]-acetic acid
- [(3-Bromo-benzyl)-methyl-amino]-acetic acid
- [(3-Methyl-benzyl)-methyl-amino]-acetic acid
Uniqueness
[(3-Fluoro-benzyl)-methyl-amino]-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLERATAAPBPABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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